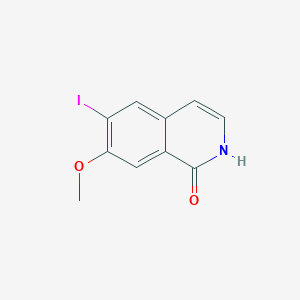

6-Iodo-7-methoxyisoquinolin-1 (2H)-one

Description

Contextualization of Isoquinoline (B145761) Alkaloids and Analogues in Chemical Research

Isoquinoline alkaloids represent a large and structurally diverse family of naturally occurring compounds that have been a cornerstone of chemical and medicinal research for over a century. researchgate.net This class of compounds, characterized by a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is prevalent in the plant kingdom. researchgate.net The scientific journey into isoquinolines began with the isolation of morphine from the opium poppy in the early 19th century, a discovery that laid the foundation for the field of alkaloid chemistry. researchgate.net

The isoquinoline framework is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular structure that is capable of binding to multiple biological targets. This versatility has led to the development of a wide array of synthetic isoquinoline derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The continuous exploration of both natural and synthetic isoquinolines underscores their enduring importance in the quest for new therapeutic agents.

Significance of Halogenated and Methoxy-Substituted Heterocycles in Organic Synthesis and Chemical Biology

The introduction of halogen atoms and methoxy (B1213986) groups into heterocyclic structures is a widely employed strategy in medicinal chemistry to modulate the physicochemical and biological properties of molecules. Halogenation can significantly impact a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of an iodine atom, as in 6-Iodo-7-methoxyisoquinolin-1(2H)-one, is particularly noteworthy. The carbon-iodine bond is relatively weak, making it a versatile functional group for further synthetic transformations, such as cross-coupling reactions, which are instrumental in the construction of more complex molecular architectures.

The methoxy group, on the other hand, can influence a molecule's conformation and its ability to form hydrogen bonds, thereby affecting its interaction with biological macromolecules. The strategic placement of a methoxy group can enhance selectivity for a particular target and improve pharmacokinetic properties. The combination of both a halogen and a methoxy group on a heterocyclic core, as seen in the subject compound, provides a powerful tool for fine-tuning molecular properties and exploring structure-activity relationships.

Historical Development and Evolution of Isoquinolinone Chemistry

The chemistry of isoquinolinones, which are oxidized derivatives of isoquinolines, has evolved significantly since the initial discovery of the parent isoquinoline structure. Early research focused on the isolation and structural elucidation of naturally occurring isoquinolinone alkaloids. As synthetic methodologies advanced, chemists developed various routes to access these scaffolds, enabling the preparation of a wide range of substituted analogues.

Key synthetic transformations, such as the Bischler-Napieralski and Pomeranz-Fritsch reactions, have been fundamental in the construction of the isoquinoline and dihydroisoquinoline core. nih.gov These classical methods, along with modern advancements in catalysis and reaction conditions, have provided access to a vast chemical space of isoquinolinone derivatives. This has allowed for systematic investigations into their chemical reactivity and biological potential, solidifying their importance in contemporary organic and medicinal chemistry.

Rationale and Research Objectives Pertaining to 6-Iodo-7-methoxyisoquinolin-1(2H)-one

The specific compound, 6-Iodo-7-methoxyisoquinolin-1(2H)-one, represents a logical target for chemical synthesis and investigation. The rationale for its study lies in the synergistic potential of its structural components. The isoquinolinone core provides a proven pharmacophore, the iodine atom serves as a handle for further functionalization, and the methoxy group can modulate its biological activity and physicochemical properties.

Research objectives concerning this molecule would likely include the development of an efficient and scalable synthetic route, thorough characterization of its chemical and physical properties, and exploration of its utility as a building block in the synthesis of more complex molecules. Furthermore, investigating its potential biological activities, guided by the known pharmacology of related isoquinolinone and halogenated heterocyclic compounds, would be a primary goal. The unique combination of functional groups in 6-Iodo-7-methoxyisoquinolin-1(2H)-one makes it a valuable subject for both fundamental chemical research and drug discovery programs.

Structure

3D Structure

Properties

Molecular Formula |

C10H8INO2 |

|---|---|

Molecular Weight |

301.08 g/mol |

IUPAC Name |

6-iodo-7-methoxy-2H-isoquinolin-1-one |

InChI |

InChI=1S/C10H8INO2/c1-14-9-5-7-6(4-8(9)11)2-3-12-10(7)13/h2-5H,1H3,(H,12,13) |

InChI Key |

NVGJKFFBTBVIMO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C=CNC(=O)C2=C1)I |

Origin of Product |

United States |

Advanced Structural Elucidation and Conformational Analysis of 6 Iodo 7 Methoxyisoquinolin 1 2h One

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the spatial relationships between them.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of 6-Iodo-7-methoxyisoquinolin-1(2H)-one by revealing correlations between different nuclei.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For 6-Iodo-7-methoxyisoquinolin-1(2H)-one, COSY would be expected to show a correlation between the protons on the adjacent carbons in the dihydroisoquinolinone ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons directly to the carbons they are attached to. This technique would definitively assign the carbon signals corresponding to the methoxy (B1213986) group and the protons and carbons of the isoquinolinone core.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is vital for establishing long-range (typically 2-3 bonds) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For the target molecule, HMBC would show correlations from the methoxy protons to the C-7 carbon, and from the aromatic protons to neighboring carbons, confirming the substitution pattern.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals through-space correlations between protons that are in close proximity, which is critical for determining stereochemistry and conformation. In the case of 6-Iodo-7-methoxyisoquinolin-1(2H)-one, NOESY could show correlations between the methoxy protons and the proton at C-8, confirming their spatial relationship.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Iodo-7-methoxyisoquinolin-1(2H)-one Note: These are predicted values based on known substituent effects and data from similar isoquinoline (B145761) structures. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H to C) |

| C1 | - | ~165 (C=O) | H3, H4, H8 |

| C3 | ~3.5 (t) | ~40 | C1, C4, C4a |

| C4 | ~2.9 (t) | ~28 | C3, C5, C8a |

| C4a | - | ~130 | H3, H4, H5 |

| C5 | ~7.5 (s) | ~115 | C4, C6, C8a |

| C6 | - | ~90 (C-I) | H5, H8 |

| C7 | - | ~158 (C-O) | H5, H8, OCH₃ |

| C8 | ~7.8 (s) | ~125 | C1, C6, C7, C8a |

| C8a | - | ~135 | H4, H5, H8 |

| 7-OCH₃ | ~4.0 (s) | ~56 | C7 |

| NH | ~8.0 (br s) | - | - |

In instances where 6-Iodo-7-methoxyisoquinolin-1(2H)-one can exist in different crystalline forms, or polymorphs, solid-state NMR (ssNMR) becomes a powerful analytical tool. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the molecule's structure and dynamics in the solid state. Different polymorphs can give rise to distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions. While there is no specific literature on the polymorphic studies of this compound, ssNMR could be employed to identify and characterize different solid forms if they exist.

Single-Crystal X-Ray Diffraction Analysis for Absolute Configuration and Packing

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline compound. This technique can provide precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. Furthermore, it reveals how molecules are arranged in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-stacking. For 6-Iodo-7-methoxyisoquinolin-1(2H)-one, a successful crystal structure determination would provide an unambiguous confirmation of its molecular structure and shed light on the supramolecular architecture. Although no published crystal structure for this specific compound is readily available, data from similar isoquinoline derivatives suggest that the core structure is largely planar. nih.gov

Table 2: Hypothetical Crystallographic Data for 6-Iodo-7-methoxyisoquinolin-1(2H)-one Note: This is a hypothetical representation of data that would be obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Hypothetical Value |

| b (Å) | Hypothetical Value |

| c (Å) | Hypothetical Value |

| β (°) | Hypothetical Value |

| Volume (ų) | Hypothetical Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Hypothetical Value |

| R-factor (%) | Hypothetical Value |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-resolution mass spectrometry is a critical technique for confirming the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, it is possible to determine a unique molecular formula. For 6-Iodo-7-methoxyisoquinolin-1(2H)-one (C₁₀H₈INO₂), HRMS would be expected to show a molecular ion peak that corresponds to its exact mass.

Table 3: Expected HRMS Data for 6-Iodo-7-methoxyisoquinolin-1(2H)-one

| Ion | Calculated Exact Mass | Observed Mass |

| [M+H]⁺ | 301.9622 | To be determined experimentally |

| [M+Na]⁺ | 323.9441 | To be determined experimentally |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Environment Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their local chemical environment. nih.govrsc.org

FTIR Spectroscopy: FTIR measures the absorption of infrared radiation by a molecule, which causes vibrations of its bonds. Key functional groups in 6-Iodo-7-methoxyisoquinolin-1(2H)-one, such as the carbonyl group (C=O) of the lactam, the N-H bond, the C-O bond of the methoxy group, and the aromatic C-H and C=C bonds, would exhibit characteristic absorption bands.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and can provide additional information about the molecular framework.

Table 4: Predicted Vibrational Frequencies for Key Functional Groups in 6-Iodo-7-methoxyisoquinolin-1(2H)-one Note: These are predicted frequency ranges and actual values can be influenced by the molecular environment.

| Functional Group | Predicted FTIR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| N-H Stretch | 3200-3000 | 3200-3000 |

| C-H Stretch (Aromatic) | 3100-3000 | 3100-3000 |

| C-H Stretch (Aliphatic/Methoxy) | 3000-2850 | 3000-2850 |

| C=O Stretch (Lactam) | 1680-1650 | 1680-1650 |

| C=C Stretch (Aromatic) | 1600-1450 | 1600-1450 |

| C-O Stretch (Methoxy) | 1275-1200 (asymmetric), 1075-1020 (symmetric) | 1275-1200, 1075-1020 |

| C-I Stretch | 600-500 | 600-500 |

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignment (if chiral derivatives exist)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules. Since 6-Iodo-7-methoxyisoquinolin-1(2H)-one itself is not chiral, these techniques would not be applicable. However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a stereocenter, CD and ORD would be essential for determining their absolute configuration and studying their stereochemical properties.

Conformational Dynamics and Isomerism Studies

The structural flexibility of 6-Iodo-7-methoxyisoquinolin-1(2H)-one is primarily centered around the orientation of the methoxy group at the C7 position and the potential for tautomerism involving the lactam ring. These factors govern the molecule's three-dimensional shape and its interaction with its environment.

Rotational Barrier of the Methoxy Group

The rotation of the methoxy group (-OCH₃) around the C7-O bond is a key conformational process. The energy barrier for this rotation is influenced by steric and electronic effects from the adjacent iodine atom at C6 and the isoquinolinone ring system. DFT calculations on analogous substituted aromatic ethers suggest that the presence of a bulky ortho-substituent, such as iodine, can significantly hinder free rotation. This steric hindrance leads to a preferred orientation of the methoxy group, likely with the methyl group pointing away from the iodine atom to minimize van der Waals repulsion.

While direct experimental values for 6-Iodo-7-methoxyisoquinolin-1(2H)-one are not available, theoretical calculations on similar systems can provide estimations. The energy profile for the rotation around the Ar-OCH₃ bond would likely show two minima corresponding to the methoxy group being coplanar with the aromatic ring, and two transition states where the methyl group eclipses the ortho substituents.

| Conformer | Dihedral Angle (C6-C7-O-CH₃) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti-periplanar | ~180° | 0 (most stable) | Methyl group is directed away from the iodine atom, minimizing steric hindrance. |

| Syn-periplanar | ~0° | Higher Energy | Methyl group is directed towards the iodine atom, resulting in significant steric clash. |

| Transition State 1 | ~90° | Energy Maximum | Orthogonal orientation of the methoxy group relative to the aromatic ring. |

| Transition State 2 | ~270° | Energy Maximum | Orthogonal orientation of the methoxy group relative to the aromatic ring. |

Lactam-Lactim Tautomerism

Another critical aspect of the molecule's dynamic behavior is the potential for lactam-lactim tautomerism. The isoquinolin-1(2H)-one core exists predominantly in the lactam form, characterized by the C=O and N-H bonds. However, it can theoretically exist in equilibrium with its lactim tautomer, 6-iodo-7-methoxyisoquinolin-1-ol, which features a C=N bond and an O-H group.

Studies on related quinolinone and isoquinolinone systems have shown that the lactam form is generally the more stable tautomer. The equilibrium is typically heavily shifted towards the lactam, often by several kcal/mol. This preference is influenced by factors such as solvent polarity and the electronic nature of the substituents on the aromatic ring. Computational studies on similar heterocyclic systems have quantified this energy difference, confirming the dominance of the keto form.

| Tautomer | Structure | Predicted Relative Stability (ΔG, kcal/mol) | Key Features |

|---|---|---|---|

| Lactam | 6-Iodo-7-methoxyisoquinolin-1(2H)-one | 0 (Reference) | Contains an amide functional group (C=O, N-H). Generally the more stable form in solution and solid state. |

| Lactim | 6-Iodo-7-methoxyisoquinolin-1-ol | > 0 | Contains an iminol functional group (C=N, O-H). Aromaticity of the heterocyclic ring is enhanced. |

Reactivity Profiles and Chemical Transformations of 6 Iodo 7 Methoxyisoquinolin 1 2h One

Electrophilic and Nucleophilic Substitution Reactions at the Heterocyclic Ring

The isoquinolin-1(2H)-one ring system possesses distinct electronic characteristics that govern its reactivity towards electrophiles and nucleophiles. The heterocyclic ring, containing an amide (lactam) functionality, is generally electron-deficient. This deactivation makes electrophilic aromatic substitution on the heterocyclic part of the molecule challenging. In contrast, electrophilic attack is more likely to occur on the carbocyclic (benzene) ring, with the positions being directed by the activating methoxy (B1213986) group and the deactivating iodo and lactam moieties. quimicaorganica.org

Conversely, the electron-poor nature of the pyridine-derived ring makes it susceptible to nucleophilic attack. For the parent isoquinoline (B145761), nucleophilic substitution preferentially occurs at the C1 position. youtube.comquimicaorganica.orgquora.comquimicaorganica.org In 6-iodo-7-methoxyisoquinolin-1(2H)-one, the C1 position is already part of a lactam, which modifies its reactivity. Nucleophilic attack can still be envisioned at other positions of the heterocyclic ring, particularly if a suitable leaving group were present. However, the most prominent site for substitution reactions on this molecule is not on the heterocyclic ring itself via addition-elimination, but rather at the C6 position through transition metal-catalyzed cross-coupling reactions involving the iodo substituent.

Transition Metal-Catalyzed Cross-Coupling Reactions at the C-Iodine Bond

The carbon-iodine bond at the C6 position is the most reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds. Aryl iodides are highly prized substrates for a wide range of palladium-catalyzed cross-coupling reactions due to the relatively low C-I bond dissociation energy, which facilitates the initial oxidative addition step in the catalytic cycle. wikipedia.orgwikipedia.org

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound. wikipedia.orglibretexts.org 6-Iodo-7-methoxyisoquinolin-1(2H)-one is an excellent substrate for this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl groups at the C6 position. The reaction typically employs a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent mixture. youtube.com The general mechanism involves oxidative addition of the aryl iodide to the Pd(0) complex, followed by transmetalation with the boronic acid (or its ester) and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 6-Phenyl-7-methoxyisoquinolin-1(2H)-one |

| 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 7-Methoxy-6-(p-tolyl)isoquinolin-1(2H)-one |

| Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 7-Methoxy-6-(thiophen-2-yl)isoquinolin-1(2H)-one |

| Pyridine-3-boronic acid pinacol (B44631) ester | Pd₂(dba)₃ / XPhos | K₂CO₃ | THF | 7-Methoxy-6-(pyridin-3-yl)isoquinolin-1(2H)-one |

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is cocatalyzed by palladium and copper complexes and is carried out in the presence of a base, typically an amine, which also serves as the solvent. organic-chemistry.orglibretexts.org The reactivity of aryl halides in the Sonogashira coupling follows the order I > Br > Cl, making 6-iodo-7-methoxyisoquinolin-1(2H)-one an ideal starting material. wikipedia.orgnih.gov This transformation is highly valuable for the synthesis of arylalkynes and conjugated enynes, which are important structural motifs in many functional materials and biologically active compounds. The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. libretexts.org

Table 2: Representative Sonogashira Coupling Reactions

| Terminal Alkyne | Pd Catalyst | Cu Cocatalyst | Base/Solvent | Product |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Triethylamine/THF | 7-Methoxy-6-(phenylethynyl)isoquinolin-1(2H)-one |

| Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | Diisopropylamine | 7-Methoxy-6-((trimethylsilyl)ethynyl)isoquinolin-1(2H)-one |

| Propargyl alcohol | PdCl₂(PPh₃)₂ | CuI | Triethylamine/DMF | 6-(3-Hydroxyprop-1-yn-1-yl)-7-methoxyisoquinolin-1(2H)-one |

| 1-Ethynylcyclohexene | Pd(OAc)₂ / PPh₃ | CuI | Piperidine | 6-(Cyclohex-1-en-1-ylethynyl)-7-methoxyisoquinolin-1(2H)-one |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with a primary or secondary amine in the presence of a strong base. wikipedia.orglibretexts.orgyoutube.com This reaction has become a cornerstone of modern synthetic chemistry for the preparation of arylamines. organic-chemistry.org The C-I bond of 6-iodo-7-methoxyisoquinolin-1(2H)-one is readily susceptible to the oxidative addition step required for this transformation. The choice of phosphine ligand is crucial for the success of the reaction and is often tailored to the specific amine and aryl halide coupling partners. wikipedia.orglibretexts.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orgyoutube.com

Table 3: Representative Buchwald-Hartwig Amination Reactions

| Amine | Catalyst/Ligand | Base | Solvent | Product |

| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 7-Methoxy-6-morpholinoisoquinolin-1(2H)-one |

| Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 7-Methoxy-6-(phenylamino)isoquinolin-1(2H)-one |

| Benzylamine | PdCl₂(dppf) | K₃PO₄ | Toluene | 6-(Benzylamino)-7-methoxyisoquinolin-1(2H)-one |

| Pyrrolidine | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 7-Methoxy-6-(pyrrolidin-1-yl)isoquinolin-1(2H)-one |

Functional Group Interconversions and Derivatization Strategies

Beyond cross-coupling reactions, the functional groups on 6-iodo-7-methoxyisoquinolin-1(2H)-one allow for a range of interconversions and derivatizations. solubilityofthings.comorganic-synthesis.comyoutube.com

O-Demethylation: The 7-methoxy group can be cleaved to reveal a hydroxyl group. Reagents such as boron tribromide (BBr₃) or strong acids like HBr are effective for this transformation. The resulting 6-iodo-7-hydroxyisoquinolin-1(2H)-one is a valuable intermediate that can be further functionalized at the phenolic oxygen via alkylation or acylation.

N-Alkylation/Acylation: The lactam nitrogen (N-H) is nucleophilic and can be readily alkylated or acylated under basic conditions. Deprotonation with a base like sodium hydride (NaH) followed by treatment with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or an acyl chloride affords N-substituted isoquinolinones.

Deiodination: The iodo group can be removed and replaced with a hydrogen atom through reductive dehalogenation. This can be achieved using various methods, including catalytic hydrogenation (e.g., H₂, Pd/C) or by using reducing agents like zinc dust in acetic acid.

Table 4: Functional Group Interconversion Strategies

| Transformation | Reagent(s) | Functional Group Targeted | Product |

| O-Demethylation | BBr₃, CH₂Cl₂ | 7-Methoxy | 6-Iodo-7-hydroxyisoquinolin-1(2H)-one |

| N-Alkylation | 1. NaH; 2. CH₃I | 2-Amide (N-H) | 6-Iodo-7-methoxy-2-methylisoquinolin-1(2H)-one |

| Reductive Deiodination | H₂, Pd/C, Et₃N | 6-Iodo | 7-Methoxyisoquinolin-1(2H)-one |

Oxidation and Reduction Chemistry of the Isoquinolinone Moiety

The oxidation and reduction chemistry of 6-iodo-7-methoxyisoquinolin-1(2H)-one primarily involves the lactam functionality and the aromatic rings.

Reduction: The lactam carbonyl group is susceptible to reduction. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃·THF), can reduce the amide to an amine, which would transform the isoquinolinone ring into a 1,2,3,4-tetrahydroisoquinoline (B50084). organic-synthesis.compharmaguideline.com This conversion significantly alters the geometry and electronic properties of the heterocyclic core. The aromatic rings are generally resistant to reduction but can be hydrogenated under more forcing conditions, such as high-pressure hydrogenation with catalysts like rhodium on carbon.

Oxidation: The isoquinolinone ring system is relatively electron-poor and generally resistant to oxidation. pharmaguideline.com Under vigorous oxidative conditions (e.g., hot alkaline KMnO₄), ring cleavage can occur, leading to degradation products such as phthalic acid derivatives. youtube.com The methoxy-substituted benzene (B151609) ring is more susceptible to oxidation than the pyridine-derived ring, but selective oxidation without affecting other parts of the molecule is challenging.

Photochemical and Thermal Stability Investigations

The stability of 6-Iodo-7-methoxyisoquinolin-1(2H)-one under photochemical and thermal stress is a critical parameter for its handling, storage, and application in various chemical syntheses. While specific experimental studies on the photochemical and thermal degradation of this particular compound are not extensively documented in publicly available literature, its stability can be inferred from the known reactivity of its constituent functional groups: the iodo-substituted aromatic ring, the methoxy group, and the isoquinolin-1(2H)-one core.

Photochemical Stability

Aromatic iodo compounds are known to be sensitive to ultraviolet (UV) light. The carbon-iodine (C-I) bond is relatively weak compared to other carbon-halogen bonds and can undergo homolytic cleavage upon photoirradiation, leading to the formation of an aryl radical and an iodine radical. This process, known as photolysis, can initiate a cascade of secondary reactions.

In the case of 6-Iodo-7-methoxyisoquinolin-1(2H)-one, exposure to UV light would likely lead to the cleavage of the C-I bond as the primary photochemical event. The resulting isoquinolinone radical could then participate in various reactions, such as hydrogen abstraction from the solvent or other molecules, or coupling reactions. The presence of other functional groups, like the methoxy group and the lactam ring, may influence the subsequent reaction pathways of the photogenerated radical. It is also plausible that the isoquinolin-1(2H)-one core itself could undergo photochemical reactions, although the C-I bond is expected to be the most labile under UV irradiation.

Thermal Stability

The thermal stability of 6-Iodo-7-methoxyisoquinolin-1(2H)-one is determined by the strength of its covalent bonds at elevated temperatures. The methoxy group on the aromatic ring is a potential site for thermal decomposition. Studies on methoxy-substituted aromatic compounds have shown that a primary pyrolytic step often involves the homolysis of the methoxy bond, resulting in the elimination of a methyl radical. nih.gov The subsequent decomposition pathways can be complex and are highly dependent on the specific molecular structure and the reaction conditions.

The following table summarizes the expected reactivity of the functional groups in 6-Iodo-7-methoxyisoquinolin-1(2H)-one under photochemical and thermal stress, based on general chemical principles.

| Functional Group | Photochemical Stress (UV light) | Thermal Stress (Heat) |

| Iodo Group | Prone to homolytic cleavage (C-I bond photolysis) to form an aryl radical. | Generally more stable than under photochemical stress, but can undergo cleavage at high temperatures. |

| Methoxy Group | Generally stable, but can participate in secondary reactions initiated by photolysis of other groups. | Susceptible to homolytic cleavage of the O-CH3 bond, leading to demethylation. nih.gov |

| Isoquinolin-1(2H)-one Core | The heterocyclic ring may exhibit some photochemical reactivity, but is likely less reactive than the C-I bond. | Generally stable at moderate temperatures, but can undergo decomposition at higher temperatures. |

It is important to note that this analysis is based on the general reactivity of related chemical structures. Detailed experimental studies, such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and photolysis experiments followed by product analysis, would be necessary to fully elucidate the specific photochemical and thermal stability profile of 6-Iodo-7-methoxyisoquinolin-1(2H)-one.

Computational Chemistry and Molecular Modeling Studies of 6 Iodo 7 Methoxyisoquinolin 1 2h One

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. oatext.com By solving the Kohn-Sham equations, DFT can accurately determine ground-state electronic energy and electron density, which in turn allows for the calculation of numerous molecular properties. For 6-Iodo-7-methoxyisoquinolin-1(2H)-one, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would first involve geometry optimization to find the molecule's lowest energy conformation. This optimized structure serves as the foundation for all subsequent property calculations. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comossila.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. libretexts.org The energy of the HOMO is related to the molecule's ionization potential and its propensity to be oxidized, indicating regions of nucleophilicity. youtube.com Conversely, the LUMO's energy relates to the electron affinity and sites susceptible to electrophilic attack. youtube.com

The HOMO-LUMO energy gap (ΔE) is a crucial parameter indicating chemical reactivity and kinetic stability. wikipedia.org A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For 6-Iodo-7-methoxyisoquinolin-1(2H)-one, the distribution of the HOMO and LUMO across the isoquinolinone core, the methoxy (B1213986) group, and the iodine atom would reveal the most reactive sites for nucleophilic and electrophilic reactions. researchgate.netyoutube.com

Hypothetical FMO Data for 6-Iodo-7-methoxyisoquinolin-1(2H)-one

| Parameter | Calculated Value (eV) | Description |

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |

| ELUMO | -1.80 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | 4.45 | Difference between LUMO and HOMO energies; indicates molecular stability and chemical reactivity. |

| Ionization Potential | 6.25 | Estimated energy required to remove an electron from the molecule (approximated by -EHOMO). |

| Electron Affinity | 1.80 | Estimated energy released when an electron is added to the molecule (approximated by -ELUMO). |

DFT is a highly effective tool for predicting spectroscopic properties. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within DFT to calculate nuclear magnetic shielding tensors, which can be converted into NMR chemical shifts (¹H and ¹³C). researchgate.netescholarship.org These theoretical predictions are invaluable for confirming chemical structures and assigning experimental spectra. nih.gov Calculated shifts are often scaled or corrected based on linear regression analysis against experimental data for known compounds to improve accuracy. comporgchem.com

Similarly, DFT can compute the harmonic vibrational frequencies corresponding to the molecule's normal modes of vibration. wisc.edunih.gov These calculated frequencies can be correlated with experimental data from infrared (IR) and Raman spectroscopy. oatext.com Due to the harmonic approximation and basis set limitations, calculated frequencies are systematically higher than experimental ones and are typically corrected using empirical scaling factors. nih.gov This analysis helps in the assignment of complex experimental spectra, identifying characteristic vibrations of functional groups like the C=O stretch of the lactam, C-O stretches of the methoxy group, and vibrations involving the C-I bond. nih.gov

Hypothetical Predicted vs. Experimental Spectroscopic Data

| Parameter Type | Selected Atom/Bond | Hypothetical Calculated Value | Hypothetical Experimental Value |

| ¹³C NMR Shift | Carbonyl C (C=O) | 165.2 ppm | 163.8 ppm |

| ¹H NMR Shift | Methoxy H (-OCH₃) | 4.05 ppm | 3.98 ppm |

| IR Frequency | Carbonyl Stretch (C=O) | 1715 cm⁻¹ (scaled) | 1698 cm⁻¹ |

| IR Frequency | C-I Stretch | 545 cm⁻¹ (scaled) | 530 cm⁻¹ |

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

While the isoquinolinone ring system is largely planar, the substituent methoxy group has rotational freedom. Conformational analysis is essential to identify the most stable spatial arrangement of the molecule. Molecular mechanics (MM) methods, using force fields like MMFF94 or AMBER, provide a rapid way to explore the potential energy surface and identify low-energy conformers.

Following this, Molecular Dynamics (MD) simulations can be performed. MD simulates the movement of atoms and molecules over time, providing a detailed picture of conformational flexibility and stability in different environments (e.g., in a vacuum or solvated in water). An MD simulation of 6-Iodo-7-methoxyisoquinolin-1(2H)-one would reveal the preferred orientation of the methoxy group relative to the ring and the energetic barriers to its rotation, which can influence receptor binding and crystal packing.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Predicted Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity. nih.gov To develop a QSAR model for 6-Iodo-7-methoxyisoquinolin-1(2H)-one, a dataset of structurally similar isoquinolinone derivatives with known biological activity (e.g., inhibition of a specific enzyme) would be required. japsonline.comjapsonline.comcjsc.ac.cn

For each molecule in the series, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:

Electronic Descriptors: Dipole moment, partial charges, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Topological Descriptors: Connectivity indices that describe the branching and arrangement of atoms.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient), which measures lipophilicity.

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is derived that links these descriptors to the observed activity. nih.gov Such a model could predict the biological activity of 6-Iodo-7-methoxyisoquinolin-1(2H)-one and guide the design of new, more potent analogues by indicating which structural features are most important for activity. cjsc.ac.cn

Molecular Docking Simulations for Putative Biological Targets (In Vitro Context)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com Given that the isoquinoline (B145761) scaffold is a "privileged structure" found in many pharmacologically active compounds, potential targets could include protein kinases, G-protein coupled receptors, or enzymes like aldo-keto reductases. japsonline.comijpsjournal.comnih.gov

The docking process involves:

Obtaining the 3D crystal structure of a target protein from a database like the Protein Data Bank (PDB). mdpi.com

Defining the binding site or "active site" within the protein.

Placing the 3D structure of 6-Iodo-7-methoxyisoquinolin-1(2H)-one into the binding site in various conformations.

Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. researchgate.net

The results would identify the most likely binding mode and provide a binding energy score, which indicates the stability of the ligand-protein complex. Analysis of the docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the iodine atom), that contribute to binding. researchgate.net These simulations can generate hypotheses about the compound's mechanism of action and guide lead optimization. nih.gov

Hypothetical Molecular Docking Results for Putative Targets

| Putative Target | PDB ID | Binding Affinity (kcal/mol) | Key Hypothetical Interactions |

| Protein Kinase A | 1ATP | -8.5 | H-bond between lactam C=O and backbone NH of Val123; Hydrophobic packing of the benzene (B151609) ring. |

| Sigma-2 Receptor | 7L4Y | -9.2 | Halogen bond between iodine and Leu95; Pi-stacking with Phe55. |

| Aldo-Keto Reductase | 1Z3N | -7.8 | H-bond between methoxy oxygen and Tyr48; Interaction with the catalytic triad. |

Reaction Pathway Predictions and Transition State Elucidation

Computational chemistry can be used to model the mechanism of chemical reactions, providing insights that are difficult to obtain experimentally. researchgate.net Using DFT, one can map the potential energy surface for a proposed reaction involving 6-Iodo-7-methoxyisoquinolin-1(2H)-one. This involves locating the structures of reactants, intermediates, products, and, most importantly, the transition states (TS). youtube.com

A transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed. youtube.com By calculating the energies of the reactants and the transition state, the activation energy (Ea) can be determined. This allows for the comparison of different possible reaction pathways to predict which is most favorable. For example, one could model the mechanism of electrophilic aromatic substitution on the benzene ring or nucleophilic attack at the lactam carbonyl to understand the compound's synthetic reactivity and potential metabolic transformations. youtube.comnih.gov

Exploration of Molecular Interactions and Biochemical Modulation in Vitro Perspectives

Enzyme Inhibition Kinetics and Mechanism Elucidation

There is no available information detailing the enzyme inhibition kinetics or the mechanism of action for 6-Iodo-7-methoxyisoquinolin-1(2H)-one against any specific enzyme.

No specific enzyme targets for 6-Iodo-7-methoxyisoquinolin-1(2H)-one have been identified in the reviewed literature. Consequently, there is no data on its modulatory mechanisms.

Studies detailing the structure-activity relationship of 6-Iodo-7-methoxyisoquinolin-1(2H)-one at the molecular level are not present in the current body of scientific literature.

Receptor Binding Affinity and Ligand-Protein Interaction Profiling (Cell-Free Systems)

No data from receptor binding affinity assays or ligand-protein interaction profiling in cell-free systems for 6-Iodo-7-methoxyisoquinolin-1(2H)-one could be located.

Biophysical Characterization of Compound-Target Interactions (e.g., ITC, SPR)

There are no published biophysical characterization studies, such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR), that describe the interaction of 6-Iodo-7-methoxyisoquinolin-1(2H)-one with any biological target.

Modulation of Cellular Pathways and Signaling Cascades: An In Vitro Mechanistic Analysis

In vitro mechanistic analyses of the effects of 6-Iodo-7-methoxyisoquinolin-1(2H)-one on cellular pathways and signaling cascades have not been reported.

Development of Fluorescent or Radioligand Probes for Target Identification and Validation

The development or use of fluorescent or radioligand probes derived from 6-Iodo-7-methoxyisoquinolin-1(2H)-one for the purpose of target identification and validation has not been documented in the available literature.

Potential Applications in Chemical Biology and Advanced Materials

Role as a Privileged Scaffold for Combinatorial Library Synthesis

The isoquinoline (B145761) framework is recognized as a "privileged scaffold" in medicinal chemistry due to its recurring presence in a multitude of biologically active compounds. researchgate.net The specific structure of 6-Iodo-7-methoxyisoquinolin-1(2H)-one offers distinct advantages for its use in combinatorial library synthesis, a technique aimed at rapidly generating large collections of related compounds for high-throughput screening.

The key to its utility lies in the presence of the iodine atom at the 6-position. This halogen atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. nih.govsoton.ac.uk These reactions allow for the facile introduction of a wide range of substituents at this position, enabling the creation of extensive and diverse molecular libraries. For example, coupling with various boronic acids (Suzuki-Miyaura) or terminal alkynes (Sonogashira) can introduce aryl, heteroaryl, or alkynyl groups, each contributing to the structural and functional diversity of the resulting molecules. nih.govresearchgate.net This diversity-oriented synthesis approach is crucial for exploring vast chemical spaces and identifying novel compounds with desired biological activities. nih.govnih.govnih.gov

Table 1: Potential Cross-Coupling Reactions for Library Synthesis

| Reaction Name | Coupling Partner | Introduced Moiety | Potential for Diversity |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids/Esters | Aryl/Heteroaryl Groups | High |

| Sonogashira Coupling | Terminal Alkynes | Alkynyl Groups | High |

| Buchwald-Hartwig Amination | Amines | Amino Groups | High |

| Heck Coupling | Alkenes | Alkenyl Groups | Moderate |

Integration into Fluorescent Probes and Bioimaging Agents (Non-Clinical Focus)

The inherent fluorescence of many isoquinoline derivatives makes them attractive candidates for the development of fluorescent probes and bioimaging agents. researchgate.net While specific photophysical data for 6-Iodo-7-methoxyisoquinolin-1(2H)-one is not extensively reported in the public domain, the general properties of the isoquinoline scaffold suggest its potential in this area. The fluorescence of isoquinoline-based compounds is often sensitive to their local environment, making them useful for sensing specific ions or biomolecules. rsc.org

The 6-iodo-7-methoxyisoquinolin-1(2H)-one core can be functionalized to create probes with specific targeting capabilities. For instance, the iodine atom can be replaced with fluorogenic groups or moieties that exhibit changes in their fluorescence properties upon binding to a target analyte. This could involve "turn-on" or "turn-off" fluorescence mechanisms, or shifts in the emission wavelength. Such probes can be valuable tools in non-clinical research settings for visualizing cellular components or tracking biological processes in vitro.

Precursor in the Development of Optoelectronic Materials

The conjugated π-system of the isoquinoline ring structure is a key feature that suggests its potential application as a building block for optoelectronic materials. Organic compounds with extended π-systems are often investigated for their semiconductor properties, which are essential for devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

While direct applications of 6-Iodo-7-methoxyisoquinolin-1(2H)-one in this field are not yet widely documented, its structure serves as a valuable precursor. The iodo group can be utilized in cross-coupling reactions to extend the conjugation of the molecule by linking it to other aromatic or heteroaromatic systems. This extension of the π-system is a common strategy for tuning the electronic and optical properties of organic materials, such as their absorption and emission wavelengths, and their charge transport characteristics. rsc.org The resulting larger, more conjugated molecules could potentially exhibit desirable properties for use as emitters, hosts, or charge-transport materials in organic electronic devices.

Utility in Supramolecular Chemistry as a Recognition Unit

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized assemblies. The isoquinolin-1(2H)-one moiety possesses functionalities, namely the lactam group with its hydrogen bond donor (N-H) and acceptor (C=O) sites, that can participate in molecular recognition events.

Future Research Directions and Uncharted Avenues

Development of Asymmetric Synthetic Routes for Enantiopure Isoquinolinones

The synthesis of enantiomerically pure chiral lactams is of significant interest in medicinal chemistry, as stereochemistry often plays a crucial role in biological activity and safety. acs.orgillinois.edunih.govresearchgate.net Future research should prioritize the development of catalytic asymmetric methods to produce enantiopure 6-iodo-7-methoxyisoquinolin-1(2H)-one derivatives.

Key Research Objectives:

Chiral Catalysis: Exploration of transition-metal catalysts with chiral ligands or organocatalysts to achieve high enantioselectivity in the synthesis of the isoquinolinone core. acs.orgnih.gov

Substrate-Controlled Diastereoselective Synthesis: Incorporation of chiral auxiliaries into the starting materials to direct the stereochemical outcome of the cyclization reactions. illinois.edu

Kinetic Resolution: Development of enzymatic or chemical methods for the kinetic resolution of racemic mixtures of substituted isoquinolinones.

A comparative table of potential asymmetric synthesis strategies is presented below:

| Strategy | Catalyst/Reagent | Potential Advantages | Potential Challenges |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | High enantioselectivities, well-established methodology. | Requires a suitable precursor for hydrogenation. |

| Catalytic Asymmetric C-H Amidation | Chiral Rhodium or Iridium catalysts | Direct functionalization of C-H bonds, atom economy. researchgate.net | Regioselectivity and catalyst development. |

| Organocatalytic Cycloaddition | Chiral amines, phosphoric acids, or N-heterocyclic carbenes | Metal-free, mild reaction conditions. nih.gov | Substrate scope and catalyst loading. |

Exploration of Novel Reactivity Patterns and Derivatization

The iodo and methoxy (B1213986) functionalities on the 6- and 7-positions of the isoquinolinone ring, respectively, offer significant opportunities for derivatization and the exploration of novel chemical space.

Future research in this area should focus on:

Cross-Coupling Reactions: The iodine at the C6 position is a prime handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination, to introduce a wide array of substituents.

C-H Activation: Direct functionalization of the isoquinolinone core through C-H activation methodologies would provide an atom-economical route to novel analogues. nih.gov

Demethylation and Functionalization: The methoxy group at C7 can be demethylated to a hydroxyl group, which can then be used as a point for further derivatization through etherification, esterification, or conversion to other functional groups.

Photoredox Catalysis: The use of visible-light photoredox catalysis could enable novel and mild methods for the functionalization of the isoquinolinone scaffold. researchgate.netacs.org

The following table outlines potential derivatization strategies:

| Position | Reaction Type | Potential New Functionalities |

| C6 (Iodo) | Suzuki Coupling | Aryl, heteroaryl groups |

| Sonogashira Coupling | Alkynyl groups | |

| Heck Reaction | Alkenyl groups | |

| Buchwald-Hartwig Amination | Amino groups | |

| C7 (Methoxy) | Demethylation/Etherification | Diverse alkoxy groups |

| Demethylation/Esterification | Ester functionalities | |

| Various (C-H) | C-H Arylation/Alkylation | Aryl, alkyl groups |

Advanced In Vitro Screening Platforms and High-Throughput Methodologies

To efficiently explore the biological potential of a library of 6-iodo-7-methoxyisoquinolin-1(2H)-one derivatives, the adoption of advanced in vitro screening platforms and high-throughput methodologies is crucial. danaher.comaragen.comwikipedia.org Given that many isoquinolinone derivatives have shown activity as kinase inhibitors, initial screening efforts could be directed towards this target class. nih.govnih.gov

Key areas for implementation include:

High-Throughput Screening (HTS): Employing automated HTS to screen large libraries of compounds against a panel of disease-relevant targets, such as protein kinases. danaher.comaragen.comwikipedia.org

Fragment-Based Screening: Utilizing biophysical techniques like surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) to screen smaller, fragment-like derivatives to identify initial binding events.

Phenotypic Screening: Using high-content imaging and other cell-based assays to identify compounds that produce a desired phenotypic change in a disease model, without a priori knowledge of the molecular target.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

Future directions in this domain involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to establish a correlation between the structural features of the isoquinolinone derivatives and their biological activity. japsonline.com This can guide the design of more potent analogues.

Pharmacophore Modeling: Generating pharmacophore models based on known active compounds to identify the key chemical features required for biological activity. cnpereading.com These models can then be used for virtual screening of compound libraries.

Predictive ADMET Modeling: Using machine learning algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, allowing for the early-stage deselection of candidates with unfavorable profiles.

Generative Models for De Novo Design: Employing deep learning-based generative models to design novel isoquinolinone structures with desired properties. ijcrt.org

Design and Synthesis of Next-Generation Analogues with Tuned Properties

The culmination of the aforementioned research avenues will be the rational design and synthesis of next-generation analogues of 6-iodo-7-methoxyisoquinolin-1(2H)-one with fine-tuned properties for specific therapeutic applications.

This will involve:

Structure-Activity Relationship (SAR) Guided Design: Systematically modifying the isoquinolinone scaffold based on the data obtained from biological screening and computational modeling to enhance potency, selectivity, and pharmacokinetic properties. nih.govnih.govresearchgate.net

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres to improve properties such as metabolic stability or to explore new interactions with the biological target.

Multi-target Ligand Design: Intentionally designing compounds that can modulate multiple targets involved in a disease pathway, which may lead to enhanced efficacy.

The iterative cycle of design, synthesis, and testing, powered by modern synthetic methods, high-throughput screening, and predictive computational tools, holds the key to unlocking the full therapeutic potential of the 6-iodo-7-methoxyisoquinolin-1(2H)-one scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Iodo-7-methoxyisoquinolin-1(2H)-one, and how do reaction conditions influence yield?

- Methodology : Start with a substituted isoquinolinone scaffold (e.g., 7-methoxyisoquinolin-1(2H)-one) and perform electrophilic iodination. Use halogenation agents like N-iodosuccinimide (NIS) in acidic conditions (e.g., H2SO4 or TFA) to introduce iodine at the 6-position. Monitor regioselectivity via TLC and optimize temperature (80–100°C) to minimize side reactions. Yield improvements can be achieved by varying solvent polarity (e.g., DCM vs. DMF) and stoichiometry .

- Data Reference : Similar iodination of 7-methoxy derivatives in achieved 60–85% yields under controlled conditions .

Q. How should researchers characterize the purity and structural integrity of 6-Iodo-7-methoxyisoquinolin-1(2H)-one?

- Methodology : Combine NMR (¹H, ¹³C, and 2D-COSY) to confirm substituent positions and coupling constants. High-resolution mass spectrometry (HRMS) validates molecular weight (expected ~301 g/mol). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Cross-reference with IR spectroscopy for functional groups (e.g., lactam C=O stretch at ~1650 cm⁻¹) .

- Example : provides detailed ¹H-NMR shifts (e.g., δ 7.82 ppm for aromatic protons) and HRMS data for analogous methoxy-substituted isoquinolinones .

Q. What are the stability considerations for storing 6-Iodo-7-methoxyisoquinolin-1(2H)-one?

- Methodology : Store under inert atmosphere (N2 or Ar) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., deiodination or oxidation). Avoid prolonged exposure to moisture or basic conditions, which may hydrolyze the lactam ring .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : Test palladium-catalyzed coupling with aryl boronic acids. Use Pd(PPh3)4 or PdCl2(dppf) in THF/water with K2CO3 as base. Compare reactivity with non-iodinated analogs to assess electronic effects (iodine’s σ-donor/π-acceptor properties). Monitor reaction progress via GC-MS and isolate products via flash chromatography (silica gel, ethyl acetate/hexane) .

- Data Insight : shows methoxy and methyl substituents on isoquinolinones enhance coupling efficiency due to electron-donating effects .

Q. What computational methods predict the regioselectivity of iodination in 7-methoxyisoquinolin-1(2H)-one derivatives?

- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify electron-rich sites. Compare activation energies for iodination at C6 vs. C5 positions. Validate with experimental data from , where steric and electronic factors favor C6 iodination in similar scaffolds .

Q. How does 6-Iodo-7-methoxyisoquinolin-1(2H)-one interact with biological targets (e.g., kinases or GPCRs)?

- Methodology : Conduct fluorescence polarization assays to measure binding affinity (Kd) against target proteins. Use radiolabeled (³H or ¹²⁵I) analogs for competitive binding studies. Molecular docking (AutoDock Vina) can model interactions, leveraging the iodine’s van der Waals radius for hydrophobic pocket fitting .

- Case Study : highlights interaction studies of chloro-methyl analogs with biological targets, demonstrating substituent-dependent binding .

Q. What strategies resolve contradictory data in synthetic yields across different iodination protocols?

- Methodology : Perform Design of Experiments (DoE) to isolate critical variables (e.g., temperature, catalyst loading). Use ANOVA to analyze variance in yields reported in (60–85%) versus (70–90%). Likely factors include solvent purity, trace moisture, or NIS decomposition .

Q. Can 6-Iodo-7-methoxyisoquinolin-1(2H)-one serve as a precursor for radiolabeled probes in imaging studies?

- Methodology : Substitute stable iodine with ¹²³I or ¹²⁵I via isotopic exchange (e.g., Cu-mediated halide exchange). Validate radiochemical purity via radio-TLC and assess in vitro stability in serum. ’s spectral data can guide structural confirmation of radiolabeled analogs .

Methodological Notes

- Spectral Data : Reference ¹H-NMR shifts (δ 3.8–4.0 ppm for OCH3) and HRMS (m/z 301.9874 [M+H]⁺) from analogous compounds .

- Reaction Optimization : Use JMP or Minitab for statistical analysis of synthetic parameters .

- Safety : Follow protocols in for handling iodinated compounds (e.g., PPE, fume hoods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.